Ki16425

Übersicht

Beschreibung

Ki16425 ist eine synthetische Verbindung, die für ihre Rolle als Antagonist von Lysophosphatidsäure-Rezeptoren bekannt ist. Lysophosphatidsäure ist ein kleines Phospholipid, das als extrazellulärer Lipidvermittler wirkt und verschiedene Zellprozesse wie Zellproliferation, Überleben, Differenzierung und Migration fördert. This compound zielt speziell auf Lysophosphatidsäure-Rezeptoren ab, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere im Studium der Krebsentwicklung und der Immunantwort .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

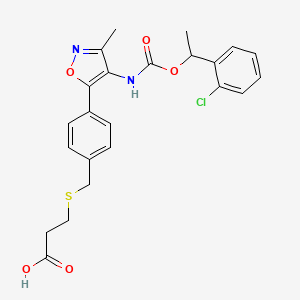

Ki16425 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet die Reaktion von 3-(4-[4-([1-(2-Chlorphenyl)ethoxy]carbonylamino)-3-methyl-5-isoxazolyl]benzylsulfanyl)propansäure mit verschiedenen Reagenzien unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung der gewünschten Verbindung zu ermöglichen .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Das Verfahren beinhaltet die Reinigung des Endprodukts durch Techniken wie Umkristallisation oder Chromatographie, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis sicherzustellen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu modifizierten Analoga der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Zellbiologie: This compound wird verwendet, um die Auswirkungen von Lysophosphatidsäure auf Zellproliferation, Überleben und Migration zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv Lysophosphatidsäure-Rezeptoren inhibiert, insbesondere den Lysophosphatidsäure-Rezeptor 1 und den Lysophosphatidsäure-Rezeptor 3. Durch die Bindung an diese Rezeptoren verhindert this compound, dass Lysophosphatidsäure nachgeschaltete Signalwege aktiviert, was zur Inhibition von Zellprozessen wie Proliferation, Überleben und Migration führt. Die Verbindung induziert auch Apoptose durch Herunterregulierung der Expression von B-Zell-Lymphom 2 und Heraufregulierung der Expression von p53, Bax, gespaltenem Caspase-3 und Cytochrom c .

Analyse Chemischer Reaktionen

Types of Reactions

Ki16425 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of the compound .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

Ki16425 has been shown to mitigate inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced abdominal inflammation, this compound reduced the severity of organ damage and apoptosis in liver and kidney tissues. The compound inhibited the cleavage of caspase-3, a marker of apoptosis, and significantly decreased plasma levels of alanine aminotransferase (ALT), indicating liver protection from injury caused by inflammation .

Table 1: Inflammatory Markers in this compound Treatment

| Marker | Control (LPS) | This compound Treatment |

|---|---|---|

| Plasma ALT (U/L) | Increased | Significantly Decreased |

| Cleaved Caspase-3 | High | Low |

| Apoptotic Cells (TUNEL) | High | Reduced |

Fibrosis Prevention

This compound has demonstrated antifibrotic properties in models of scleroderma. In a murine model treated with bleomycin, this compound reduced dermal and lung fibrosis significantly. Hydroxyproline content, a marker for collagen deposition, decreased by up to 45% in skin and 32% in lungs with this compound treatment compared to controls . Additionally, the expression levels of fibrotic markers such as transforming growth factor-beta (TGF-β) were notably lower in treated groups.

Table 2: Fibrosis Markers in this compound Treatment

| Tissue | Hydroxyproline Content (%) | TGF-β Expression |

|---|---|---|

| Skin | Decreased by 35%-45% | Significantly Decreased |

| Lung | Decreased by 25%-32% | Significantly Decreased |

Cancer Therapeutics

This compound exhibits potential as an antitumor agent, particularly against T cell lymphoma. In vitro studies showed that this compound inhibited LPA-mediated survival signals in lymphoma cells, promoting apoptosis through the downregulation of anti-apoptotic proteins like Bcl2 and upregulation of pro-apoptotic factors such as p53 and cleaved caspase-3 . In vivo studies further supported these findings, indicating that this compound not only slows tumor growth but also ameliorates associated organ damage.

Table 3: Tumor Response to this compound

| Parameter | Control (LPA) | This compound Treatment |

|---|---|---|

| Apoptosis Induction | Low | High |

| Tumor Volume (mm³) | Increased | Decreased |

| Organ Damage (Kidney/Liver) | Significant Damage | Ameliorated |

Vascular Biology

In vascular studies, this compound has been shown to inhibit lysophosphatidic acid-induced myogenic constriction and reactive oxygen species (ROS) release in smooth muscle cells . This suggests its potential utility in treating vascular disorders where LPA signaling contributes to pathophysiology.

Table 4: Vascular Responses to this compound

| Response | Control (LPA) | This compound Treatment |

|---|---|---|

| Myogenic Constriction | Increased | Reduced by 58% |

| ROS Release | Increased | Reduced by 45% |

Wirkmechanismus

Ki16425 exerts its effects by selectively inhibiting lysophosphatidic acid receptors, particularly lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3. By binding to these receptors, this compound prevents lysophosphatidic acid from activating downstream signaling pathways, leading to the inhibition of cellular processes such as proliferation, survival, and migration. The compound also induces apoptosis by down-regulating the expression of B-cell lymphoma 2 and up-regulating p53, Bax, cleaved caspase-3, and cytochrome c expression .

Vergleich Mit ähnlichen Verbindungen

Ki16425 ist einzigartig in seiner selektiven Inhibition von Lysophosphatidsäure-Rezeptor 1 und Lysophosphatidsäure-Rezeptor 3. Ähnliche Verbindungen umfassen:

Dioctylglycerolpyrophosphat: Ein weiterer Antagonist von Lysophosphatidsäure-Rezeptoren, der jedoch bevorzugt die durch Lysophosphatidsäure-Rezeptor 3 induzierten Wirkungen inhibiert.

Sphingosin-1-Phosphat-Rezeptor-Antagonisten: Diese Verbindungen zielen auf Rezeptoren ab, die mit Lysophosphatidsäure-Rezeptoren verwandt sind, haben aber eine unterschiedliche Selektivität und Wirkmechanismen.

This compound zeichnet sich durch seine spezifische Zielsetzung von Lysophosphatidsäure-Rezeptor 1 und Lysophosphatidsäure-Rezeptor 3 aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Rezeptoren bei verschiedenen biologischen Prozessen und Krankheiten macht .

Biologische Aktivität

Ki16425 is a small molecule antagonist specifically targeting the lysophosphatidic acid (LPA) receptors, primarily LPA1 and LPA3. This compound has garnered attention due to its significant biological activities related to inflammation, cancer progression, and cellular signaling pathways.

- Chemical Name : 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid

- Molecular Weight : 425.86 g/mol

- Purity : ≥98%

This compound acts as an antagonist with Ki values of 0.25 μM for LPA1 and 0.36 μM for LPA3, as determined in GTPγS binding assays. The compound effectively blocks LPA-induced signaling pathways, including:

- Dephosphorylation of Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ) , which are critical in the Hippo signaling pathway .

- Inhibition of cyclooxygenase-2 (COX-2) induction by LPA in various cell lines, indicating its role in modulating inflammatory responses .

Anti-inflammatory Effects

Research indicates that this compound significantly reduces the severity of inflammation in various models:

- In a study involving peritoneal endotoxin exposure, pretreatment with this compound led to decreased neutrophil chemokine and cytokine production, reduced liver oxidative stress, and protection against organ damage and mortality associated with sepsis .

- The compound suppresses the phosphorylation of protein kinase C δ (PKCδ) and p38 MAPK in liver cells, blunting interleukin 6 production in response to lipopolysaccharide (LPS) .

Cancer Research

This compound has shown potential in cancer research by inhibiting tumor progression:

- It has been reported to block bone metastasis progression through its antagonistic action on LPA receptors, suggesting a therapeutic avenue for managing metastatic cancer .

- In lung injury models, this compound mitigated pro-inflammatory and profibrotic activities associated with LPA signaling, highlighting its role in reducing fibrosis and inflammation .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Lung Injury Model : In a bleomycin-induced pulmonary fibrosis model, administration of this compound resulted in significant reductions in lung inflammation and fibrosis markers.

- Sepsis Model : Mice pretreated with this compound exhibited lower mortality rates and reduced organ damage when exposed to endotoxin, emphasizing its protective effects against systemic inflammatory responses .

Data Summary

Eigenschaften

IUPAC Name |

3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIFMNUXGDHTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438772 | |

| Record name | Ki16425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355025-24-0 | |

| Record name | 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355025-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KI-16425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355025240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ki16425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KI-16425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W49JT69B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.